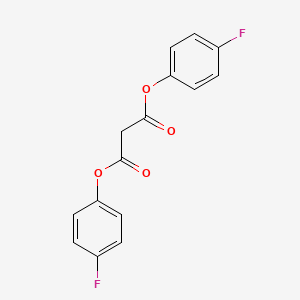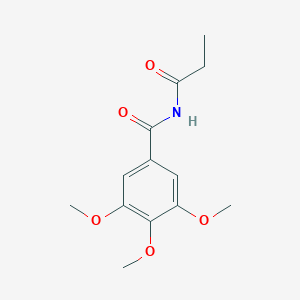
3,4,5-trimethoxy-N-propanoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-propanoylbenzamide: is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring and a propanoyl group linked to the nitrogen atom of the benzamide structure. This compound is part of a broader class of trimethoxyphenyl derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-propanoylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.
Formation of Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation Reaction: The acid chloride is then reacted with propanoylamine under basic conditions to form this compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactions and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-trimethoxy-N-propanoylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: 3,4,5-trimethoxy-N-propanoylbenzamide is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown promise in inhibiting enzymes and proteins involved in various diseases .
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating conditions such as cancer, bacterial infections, and inflammatory diseases .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-propanoylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
- 3,4,5-trimethoxybenzaldehyde
- 3,4,5-trimethoxyacetophenone
- 3,4,5-trimethoxybenzoic acid
Comparison: 3,4,5-trimethoxy-N-propanoylbenzamide is unique due to the presence of the propanoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-propanoylbenzamide |
InChI |
InChI=1S/C13H17NO5/c1-5-11(15)14-13(16)8-6-9(17-2)12(19-4)10(7-8)18-3/h6-7H,5H2,1-4H3,(H,14,15,16) |
InChI Key |
OLNAQLIZECPIGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


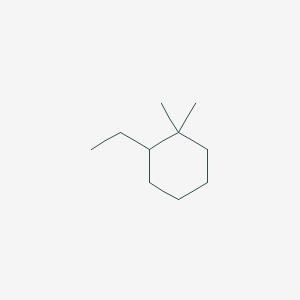
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
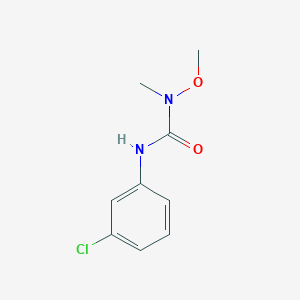
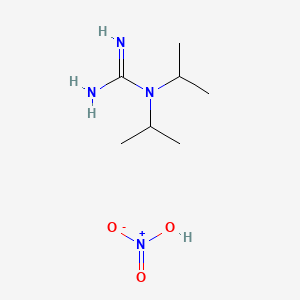

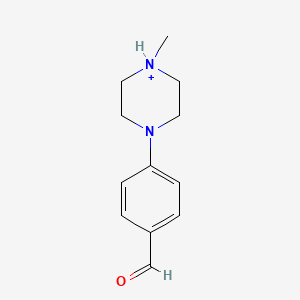
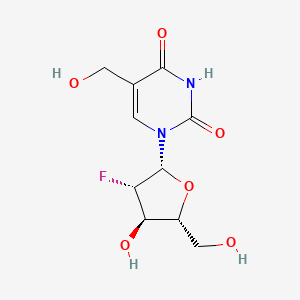
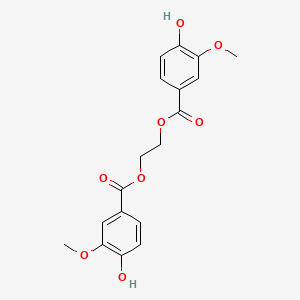
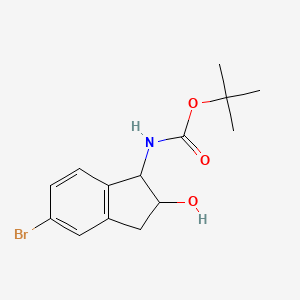
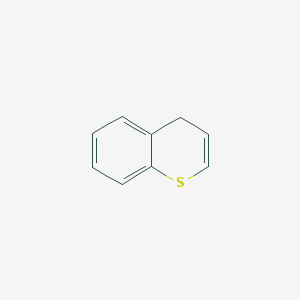
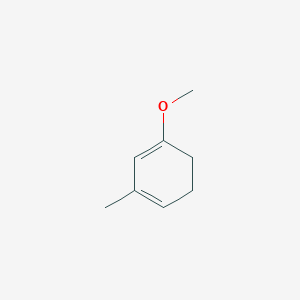
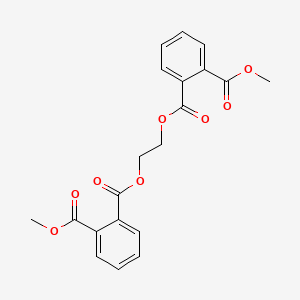
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)
